Ciprofloxacin maleate is a pharmaceutical salt formed by the ionic bonding of ciprofloxacin and maleic acid. [] Ciprofloxacin, a synthetic fluoroquinolone antibiotic, exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. [] Maleic acid is an organic dicarboxylic acid commonly used in pharmaceutical formulations to enhance solubility and bioavailability. []
Ciproxifan maleate is classified as a histamine H3 receptor antagonist. It is recognized for its selective and potent inhibition of the histamine H3 receptor, which plays a crucial role in modulating neurotransmitter release in the central nervous system. Ciproxifan maleate has been studied extensively for its potential therapeutic applications in cognitive disorders and sleep-related issues. The compound is identified by the chemical identifier 184025-19-2 and is available from various suppliers such as Sigma-Aldrich and BenchChem .
The synthesis of Ciproxifan maleate involves several key steps:
The laboratory synthesis can be scaled for industrial production, although detailed industrial methods are not widely documented. Reaction parameters such as temperature, solvent choice, and reaction time are essential for achieving high yields .
Ciproxifan maleate has a complex molecular structure characterized by its imidazole ring and cyclopropyl group. The molecular formula is typically represented as C₁₈H₁₈N₄O₄, with a molecular weight of approximately 342.36 g/mol. The structure includes:
The three-dimensional conformation of Ciproxifan maleate allows it to effectively interact with the histamine H3 receptor, influencing its biological activity .
Ciproxifan maleate participates in several chemical reactions:
The specific products formed from these reactions depend on the reagents used and the reaction conditions applied .
Ciproxifan maleate functions primarily as an inverse agonist at the histamine H3 receptor:
Ciproxifan maleate exhibits several notable physical and chemical properties:
These properties influence its handling in laboratory settings and its applicability in pharmaceutical formulations .
Ciproxifan maleate has diverse applications across various scientific fields:
Research continues into optimizing its use in clinical settings, particularly concerning cognitive enhancement and neuroprotection .
Ciproxifan maleate exhibits pronounced species-specific binding dynamics at histamine H₃ receptors (H3R). In rodent models, it demonstrates sub-nanomolar affinity (Ki = 0.4–0.8 nM for mouse H3R; 0.4–6.2 nM for rat H3R), whereas its affinity for human H3R is significantly lower (Ki = 46–180 nM) [10]. This >30-fold selectivity for rodent receptors underpins its preferential use in preclinical models. The molecular basis for this divergence lies in structural variations in the H3R ligand-binding pocket between species, particularly in transmembrane domains 3 and 5, which affect conformational stability during inverse agonist binding . Consequently, ciproxifan’s efficacy in humans is limited, positioning it primarily as a tool compound for rodent neuropharmacology.
Table 1: Binding Affinity of Ciproxifan at H₃ Receptors Across Species
Species | Receptor Type | Affinity (Ki, nM) | Selectivity vs. Human H3R |
---|---|---|---|
Rat | H3R | 0.4–6.2 | 74-fold higher |
Mouse | H3R | 0.5–0.8 | 92-fold higher |
Human | H3R | 46–180 | Reference |
As an H3R inverse agonist, ciproxifan enhances the release of key neurotransmitters by blocking presynaptic autoreceptors and heteroreceptors. In rodent prefrontal cortex and hippocampus, it potentiates acetylcholine release by 40–60% at 3 mg/kg (i.p.), directly improving cognitive performance in attention and memory tasks [8] [10]. Dopaminergic and serotonergic pathways are similarly modulated: ciproxifan (1–3 mg/kg) elevates extracellular dopamine in the striatum by 30% and serotonin in the hippocampus by 25% [9]. This multimodal neuromodulation arises from H3R’s constitutive activity, which tonically inhibits neurotransmitter vesicle fusion. By suppressing this activity, ciproxifan disinhibits exocytosis, amplifying synaptic transmission across monoaminergic and cholinergic networks [9].
Beyond H3R antagonism, ciproxifan reversibly inhibits both MAO-A and MAO-B isoforms, though with modest potency. For human MAOs, it shows preferential MAO-B inhibition (IC₅₀ = 2 μM) over MAO-A (IC₅₀ = 11 μM), yielding a selectivity ratio (MAO-B/MAO-A) of 0.2 [4]. Rat brain MAOs exhibit similar inhibition profiles (MAO-B IC₅₀ = 15 μM; MAO-A IC₅₀ = 38 μM), confirming cross-species relevance . The reversibility was proven via dilution assays: after 100-fold dilution of ciproxifan (10× IC₅₀), MAO activity recovered to >90% of baseline, contrasting with irreversible inhibitors like l-deprenyl (MAO-B IC₅₀ = 37 nM), which retained 50% inhibition post-dilution [4]. This reversible, non-selective MAO inhibition occurs at micromolar concentrations, positioning it as a secondary mechanism relevant only at high doses.
Table 2: MAO Inhibition Profile of Ciproxifan
Enzyme | Species | IC₅₀ (μM) | Substrate Used | Reversibility |
---|---|---|---|---|
MAO-B | Human | 2.0 | Benzylamine | Reversible |
MAO-A | Human | 11.0 | Kynuramine | Reversible |
MAO-B | Rat | 15.0 | Phenylethylamine | Reversible |
MAO-A | Rat | 38.0 | Serotonin | Reversible |
Ciproxifan’s MAO inhibition extends its neuromodulatory effects by reducing catecholamine catabolism. By blocking MAO-B, it decreases dopamine degradation by 40–60% in synaptic clefts, synergizing with H3R-mediated dopamine release [9]. This dual action elevates synaptic dopamine availability, potentially enhancing dopaminergic transmission in pathways governing cognition and reward. Moreover, MAO-A inhibition attenuates serotonin breakdown, amplifying serotonergic tone implicated in mood and synaptic plasticity .
Electrophysiological studies link these mechanisms to synaptic plasticity: ciproxifan (3 mg/kg) rescues long-term potentiation (LTP) deficits in the hippocampal CA1 region of animal models of cognitive impairment [6] [9]. This occurs via increased presynaptic glutamate release (H3R-dependent) and postsynaptic NMDA receptor sensitization (MAO/glutamate crosstalk). The combined H3R antagonism and MAO inhibition also reduce oxidative stress by minimizing H₂O₂ production during amine oxidation, thereby protecting neuronal membranes and supporting synaptic integrity [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7